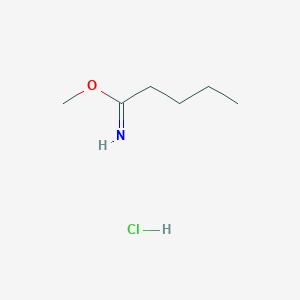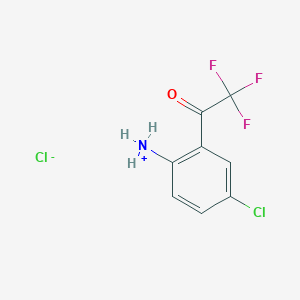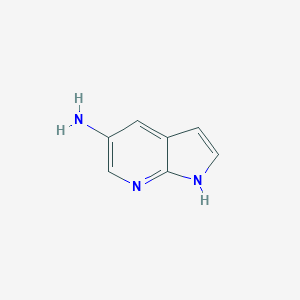
5-氨基-7-氮杂吲哚
概述
描述
5-Amino-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyridine ring
科学研究应用
5-Amino-7-azaindole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
The primary targets of 5-Amino-7-azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
5-Amino-7-azaindole acts as a kinase inhibitor . It binds to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of proteins . This interaction with its targets leads to changes in the biochemical pathways within the cell .
Biochemical Pathways
The inhibition of protein kinases by 5-Amino-7-azaindole affects various biochemical pathways. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The exact downstream effects depend on the specific kinases that are inhibited and the cellular context .
Pharmacokinetics
Azaindoles, in general, have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been found to have good bioavailability and can be finely tuned using the azaindole core instead of other bicyclic fused heterocycles .
Result of Action
The molecular and cellular effects of 5-Amino-7-azaindole’s action depend on the specific kinases it inhibits. In general, kinase inhibitors like 5-Amino-7-azaindole can halt cell division, induce cell differentiation, or trigger programmed cell death (apoptosis) . These effects make 5-Amino-7-azaindole a potential therapeutic agent for a variety of diseases .
Action Environment
The action, efficacy, and stability of 5-Amino-7-azaindole can be influenced by various environmental factors. These factors include the presence of other molecules, pH, temperature, and the specific cellular environment
生化分析
Biochemical Properties
5-Amino-7-azaindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a key component in the design of SRC inhibitors, which are used for their antiproliferative and antioxidant activities . The nature of these interactions is complex and involves various biochemical and biophysical properties of the 5-Amino-7-azaindole molecule .
Cellular Effects
The effects of 5-Amino-7-azaindole on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have cytotoxic effects on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) .
Molecular Mechanism
The mechanism of action of 5-Amino-7-azaindole is complex and operates at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with the key residues Tyr200 and Arg202 from the Q-motif rendered by π-interactions and hydrogen bonds within the binding pocket of the DDX3 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-Amino-7-azaindole can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Amino-7-azaindole vary with different dosages in animal models. For instance, a study using 5F-MDMB-P7AICA, a synthetic cannabinoid based on the 7-azaindole core, showed significant decrease in angiogenesis at a higher dose of 20 µM compared to a lower dose of 10 µM .
Metabolic Pathways
5-Amino-7-azaindole is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-7-azaindole typically involves the cyclization of 2-amino-5-nitropyridine with an alkyne under microwave irradiation. This method is efficient and yields the desired product in good overall yield . Another approach involves the site-selective palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine with 4-toluidine, followed by C-C coupling and cyclization with phenylacetylene .
Industrial Production Methods: Industrial production methods for 5-Amino-7-azaindole are not extensively documented. the use of microwave-assisted synthesis and palladium-catalyzed reactions are promising due to their efficiency and scalability.
化学反应分析
Types of Reactions: 5-Amino-7-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted azaindoles, which can be further functionalized for specific applications .
相似化合物的比较
7-Azaindole: Similar in structure but with different substitution patterns.
6-Azaindole: Another isomer with distinct biological activities.
5-Bromo-7-azaindole: A halogenated derivative with unique reactivity.
Uniqueness: 5-Amino-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 5-position allows for versatile functionalization, making it a valuable building block in synthetic chemistry .
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBENCHEUFMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471009 | |
| Record name | 5-Amino-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100960-07-4 | |
| Record name | 5-Amino-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis of 5-Amino-7-azaindole?
A1: The research presents a significantly improved and practical method for synthesizing 5-Amino-7-azaindole. [, ] This is crucial because previous methods were likely inefficient or yielded unsatisfactory results, hindering further research and potential applications of this compound. The new method boasts a 66% overall yield, a considerable improvement, and utilizes a microwave-assisted heteroannulation reaction of a pyridine alkyne as the key step. [, ] This makes the compound more accessible for future investigations into its properties and potential uses.
Q2: What types of reactions could 5-Amino-7-azaindole be used for?
A2: While the provided research focuses on the synthesis of 5-Amino-7-azaindole, its structure suggests potential applications in various chemical reactions. [, ] The presence of both a primary amine and a nitrogen atom in the aromatic system hints at its potential as a versatile building block in heterocyclic chemistry. Further research is needed to explore its reactivity and potential as a reagent in various chemical transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


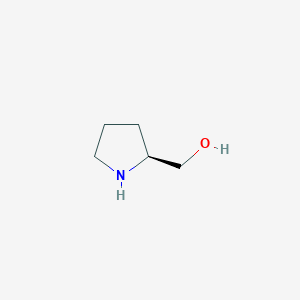
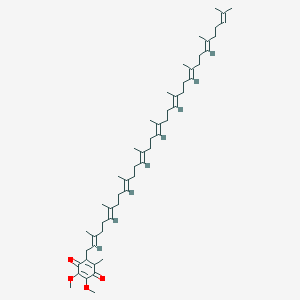


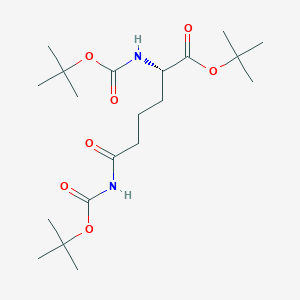
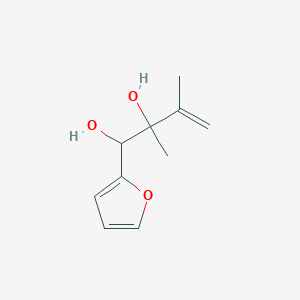
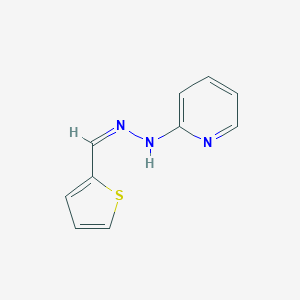

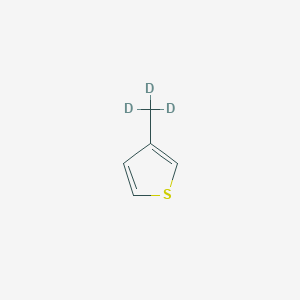
![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B19670.png)
